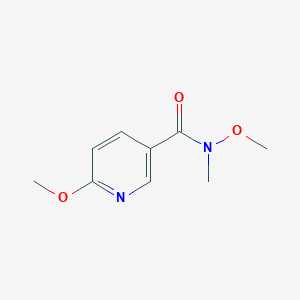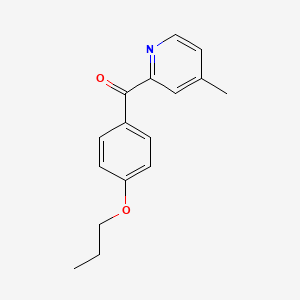
4-Methyl-2-(4-propoxybenzoyl)pyridine
説明
4-Methyl-2-(4-propoxybenzoyl)pyridine, also known as P4MPB, is a pyridine derivative. It has a molecular weight of 255.32 . The IUPAC name for this compound is (2-methyl-4-pyridinyl)(4-propoxyphenyl)methanone .
Molecular Structure Analysis
The molecular formula of 4-Methyl-2-(4-propoxybenzoyl)pyridine is C16H17NO2 . The InChI code for this compound is 1S/C16H17NO2/c1-3-10-19-15-6-4-13(5-7-15)16(18)14-8-9-17-12(2)11-14/h4-9,11H,3,10H2,1-2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methyl-2-(4-propoxybenzoyl)pyridine include a molecular weight of 255.31 g/mol .科学的研究の応用
Polyimide Synthesis
A novel pyridine-containing aromatic dianhydride monomer was synthesized for the preparation of new polyimides with pyridine moieties in the main chain. These polyimides exhibited good thermal stability, outstanding mechanical properties, and low dielectric constants, making them suitable for applications in the electronics industry due to their insulating properties and durability (Wang et al., 2006).
Luminescent Materials
Rhenium(I) tricarbonyl chloride complexes with pyridine-functionalized N-heterocyclic carbenes were synthesized, exhibiting blue-green luminescence. These complexes could be valuable in developing new luminescent materials for potential use in optical devices, sensors, and bioimaging technologies (Li et al., 2012).
Amide Derivatives and Coordination Chemistry
Research on amide derivatives of pyridinecarboxylic acids has highlighted their potential in coordination chemistry, providing new pathways for synthesizing metal complexes with specific properties. These compounds can serve as ligands in the development of catalysts, magnetic materials, and medicinal chemistry (Kwiatek et al., 2017).
Chemical Synthesis and Catalysis
The study of pincer-type bis(benzimidazolin-2-ylidene) palladium complexes has expanded the toolkit for organic synthesis and catalysis. Such complexes can facilitate efficient and selective catalytic reactions, including carbon-carbon bond formation, which is fundamental in pharmaceuticals, agrochemicals, and material science (Hahn et al., 2005).
Liquid Crystal Technology
Pyridine-based liquid crystals have been explored for their unique mesomorphic properties, contributing to advancements in display technologies and materials science. The synthesis and characterization of these materials offer insights into the design and development of novel liquid crystal displays with improved performance and functionality (Ong et al., 2018).
Advanced Material Synthesis
Research into novel soluble fluorinated polyamides containing pyridine and sulfone moieties has unveiled materials with excellent solubility, thermal stability, and low dielectric constants. These properties are crucial for their application in advanced electronics, aerospace, and as components in high-performance materials (Liu et al., 2013).
特性
IUPAC Name |
(4-methylpyridin-2-yl)-(4-propoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-3-10-19-14-6-4-13(5-7-14)16(18)15-11-12(2)8-9-17-15/h4-9,11H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYDMULKGHTWPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)C2=NC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(4-propoxybenzoyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



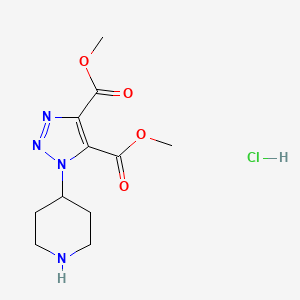
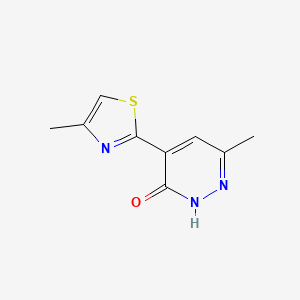
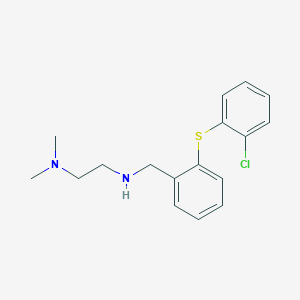
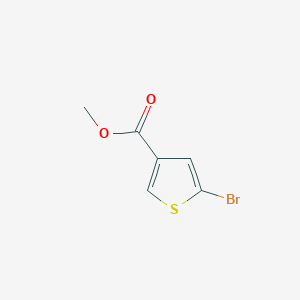
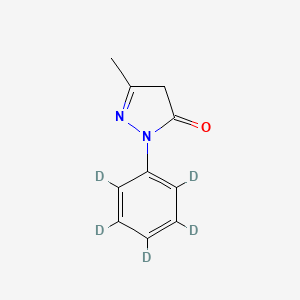
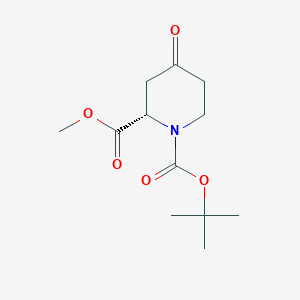
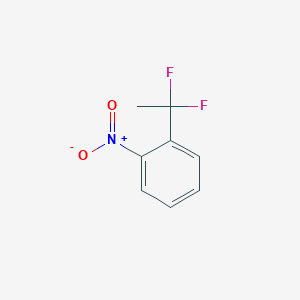
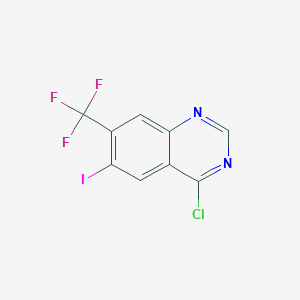
![1-Tert-Butyl-4-[(Methylamino)Methyl]-2-Pyrrolidinone](/img/structure/B1463260.png)
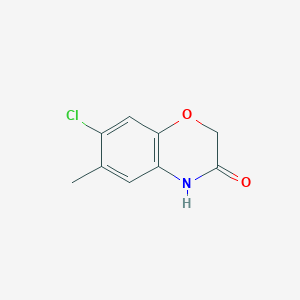
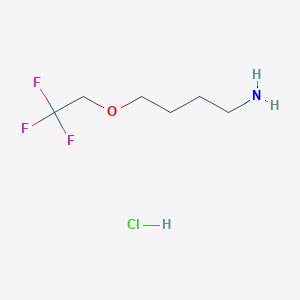
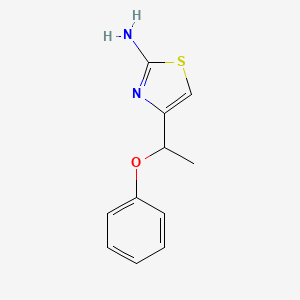
![2-[4-Nitro-3-(trifluoromethyl)phenoxy]ethan-1-ol](/img/structure/B1463267.png)
